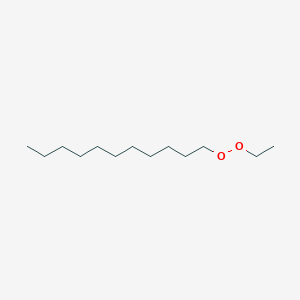
2,5-bis(4-carboxyphenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis(4-carboxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two carboxyphenyl groups attached to a central benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-carboxyphenyl)benzoic acid typically involves the hydrothermal reaction of transition-metal salts with tripodal tricarboxylic acids. For instance, one method involves the use of organic bases and hydrothermal conditions to produce coordination polymers based on this compound . The reaction conditions, such as pH and temperature, are carefully controlled to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydrothermal synthesis. This method is scalable and can be optimized for industrial applications by adjusting reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(4-carboxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The carboxyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylate derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2,5-bis(4-carboxyphenyl)benzoic acid has several scientific research applications:
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle or therapeutic agent, leveraging its ability to form stable complexes.
Mechanism of Action
The mechanism of action of 2,5-bis(4-carboxyphenyl)benzoic acid involves its ability to form coordination complexes with metal ions. These complexes can exhibit unique properties, such as luminescence or catalytic activity, depending on the metal ion and the specific structure of the complex. The molecular targets and pathways involved are primarily related to the interactions between the carboxyl groups and the metal ions, leading to the formation of stable coordination bonds .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-carboxyphenyl)benzoic acid: Similar in structure but with different positional isomers.
4,4’-(Hexafluoroisopropylidene)bis(benzoic acid): Contains fluorine atoms, which impart different chemical properties.
4-(Diphenylphosphino)benzoic acid: Contains a phosphine group, leading to different reactivity and applications.
Uniqueness
2,5-bis(4-carboxyphenyl)benzoic acid is unique due to its specific arrangement of carboxyphenyl groups, which allows for the formation of distinct coordination polymers and metal-organic frameworks. This structural uniqueness contributes to its versatility in various scientific and industrial applications.
Properties
Molecular Formula |
C21H14O6 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2,5-bis(4-carboxyphenyl)benzoic acid |
InChI |
InChI=1S/C21H14O6/c22-19(23)14-5-1-12(2-6-14)16-9-10-17(18(11-16)21(26)27)13-3-7-15(8-4-13)20(24)25/h1-11H,(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
JWDLAYRWFNYFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-](/img/structure/B13784037.png)
![Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester](/img/structure/B13784046.png)


![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)


![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)






